molecular formula C8H12N2OS B13072190 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol

1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol

Cat. No.: B13072190
M. Wt: 184.26 g/mol
InChI Key: ZGTIJRBRVHMFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol (CAS 851233-55-1) is a synthetic organic compound featuring a cyclopentanol ring directly linked to a 2-aminothiazole heterocycle. This structure makes it a valuable intermediate in pharmaceutical research and development, particularly for constructing more complex molecules targeting a range of diseases . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticancer agents . Furthermore, the aminothiazole motif is a key component in several approved drugs and clinical candidates, such as the antimicrobial agent Sulfathiazole and the ALS therapy Riluzole, underscoring the pharmacophoric significance of this ring system . This compound serves as a versatile building block for further chemical elaboration. The reactive amino group on the thiazole ring allows for condensation, acylation, and other coupling reactions, enabling researchers to create diverse chemical libraries for screening and optimization . The cyclopentanol moiety adds conformational restraint and can influence the compound's overall solubility and pharmacokinetic properties. As such, 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol is a key starting material for the synthesis of novel bioactive molecules, including those explored as potential inhibitors of enzymes like vanin-1 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-7-10-5-6(12-7)8(11)3-1-2-4-8/h5,11H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTIJRBRVHMFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CN=C(S2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiazole Ring Formation

One of the most effective methods for synthesizing thiazole derivatives is the Gewald reaction , which is a one-pot condensation involving:

  • A ketone or aldehyde (e.g., cyclopentanone),
  • A cyanoacetamide or related nitrile compound,
  • Sulfur source,
  • Base catalyst (e.g., diethylamine or morpholine).

This reaction produces 2-aminothiazole derivatives by cyclization and sulfur incorporation in ethanol solvent under mild heating conditions. The Gewald reaction is advantageous for its simplicity, good yields, and mild conditions.

Cyclopentanone Functionalization and Reduction

The cyclopentanone substrate is often reacted with appropriate reagents to introduce the thiazole ring at the 1-position. After formation of the thiazole ring, the ketone group is reduced to the corresponding cyclopentanol. Reduction can be achieved using:

  • Catalytic hydrogenation,
  • Metal hydrides (e.g., NaBH4),
  • Other selective reducing agents.

This step ensures the conversion of the carbonyl group in cyclopentanone to the hydroxyl group, completing the cyclopentan-1-ol structure.

Multicomponent Reactions (MCRs)

Recent literature highlights the use of multicomponent reactions involving aminoazoles and cyclic ketones to generate heterocyclic compounds efficiently. For example, condensation of 5-amino-1,3-thiazole derivatives with cyclopentanone under heating, sometimes assisted by microwave or ultrasound activation, can yield the target compound or close analogs with enhanced regioselectivity and reduced reaction times.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Gewald Reaction Cyclopentanone, cyanoacetamide, sulfur, base (EtOH, reflux) One-pot synthesis of 2-aminothiazole ring
Cyclopentanone reduction NaBH4 or catalytic hydrogenation (room temp to mild heat) Converts ketone to cyclopentanol moiety
Multicomponent condensation 5-Amino-1,3-thiazole, cyclopentanone, heating (microwave or ultrasound) Enhances regioselectivity and reduces reaction time

Research Findings and Analytical Data

  • Microwave-assisted synthesis has been shown to improve yields and selectivity by enabling higher reaction temperatures and shorter times compared to conventional heating.
  • The solvent-free and ultrasound-assisted methods have also been reported to reduce reaction times and improve purity of the heterocyclic products.
  • The Gewald reaction remains a cornerstone for synthesizing 2-aminothiazole derivatives, providing a straightforward route to the thiazole ring with high atom economy.
  • Reduction of the ketone to alcohol is typically high-yielding and selective, preserving the integrity of the thiazole ring.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Gewald Reaction Cyclopentanone, cyanoacetamide, S, base One-pot heterocyclization Simple, high yield, mild conditions Requires sulfur and base
Multicomponent Condensation 5-Amino-1,3-thiazole, cyclopentanone Condensation (MCR) Regioselective, fast (microwave/US) May form isomeric mixtures
Reduction of cyclopentanone NaBH4 or catalytic hydrogenation Reduction High selectivity, mild Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets may vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Thiazole-Containing Analogs with Aliphatic Chains

Example Compound : 3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (from )

  • Structural Differences: Replaces the cyclopentanol ring with a propylamine chain linked to a piperazine group.
  • The piperazine moiety introduces basicity, which may enhance interactions with acidic biological targets. Pharmacokinetics: Higher logP due to the aliphatic chain, suggesting increased membrane permeability but reduced aqueous solubility compared to the cyclopentanol derivative .

Thiazole Derivatives with Aromatic Substituents

Example Compound: 1-[(Benzylamino)methyl]cyclopentan-1-ol (from )

  • Structural Differences: Substitutes the thiazole ring with a benzylamino-methyl group.
  • Functional Implications: The benzyl group introduces aromaticity, enabling π-π stacking interactions absent in the thiazole analog. The amino group in the thiazole derivative may offer superior hydrogen-bonding specificity compared to the benzylamino group. Molecular Weight: 205.3 g/mol (benzylamino analog) vs. ~184.3 g/mol (target compound), affecting diffusion rates .

Thiazole-Acetylated Analogs

Example Compound: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (from )

  • Structural Differences: Replaces cyclopentanol with an acetyl group.
  • Functional Implications: The acetyl group increases lipophilicity (logP), favoring passive membrane transport but reducing solubility. Toxicity: Limited toxicological data for both compounds, but acetylated thiazoles may exhibit different reactivity profiles .

Pharmacological and Physicochemical Comparison Table

Property 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol 3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
Molecular Formula C₈H₁₂N₂OS (estimated) C₁₃H₂₃N₅S C₆H₈N₂OS
Molecular Weight ~184.3 g/mol 297.4 g/mol 156.2 g/mol
Key Functional Groups Cyclopentanol, 2-amino-thiazole Propylamine, piperazine, thiazole Acetyl, 2-amino-thiazole
Solubility Moderate (hydroxyl enhances polarity) Low (aliphatic chain dominates) Low (acetyl increases lipophilicity)
Hydrogen Bonding 2 donors (OH, NH₂), 3 acceptors 1 donor (NH₂), 4 acceptors 1 donor (NH₂), 2 acceptors

Biological Activity

1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol is a compound characterized by its unique structural features, including a cyclopentanol moiety and a thiazole ring with an amino group. Its molecular formula is C8_8H12_{12}N2_2OS. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The thiazole ring is known for its versatility and is associated with various biological activities. The presence of nitrogen and sulfur atoms in the thiazole structure contributes to its reactivity and interaction with biological targets. The cyclopentanol component adds further complexity, potentially enhancing the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against a range of bacterial strains, suggesting that 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol may possess similar properties. The mechanism of action likely involves inhibition of critical enzymes or disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol is supported by studies showing that thiazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific molecular targets may lead to the modulation of signaling pathways involved in cell proliferation and survival.

The biological activity of 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol is primarily attributed to its interactions with various molecular targets. The thiazole ring's capacity to form hydrogen bonds enhances its binding affinity to proteins involved in disease processes. Detailed studies on its binding dynamics are crucial for elucidating its full therapeutic potential.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol, against common bacterial pathogens. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent.

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol1532 µg/mL
Control (Penicillin)2016 µg/mL

Study 2: Anticancer Activity

In another investigation, the anticancer effects of thiazole derivatives were assessed using various cancer cell lines. The study found that 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol exhibited cytotoxic effects with an IC50_{50} value comparable to established chemotherapeutics.

Cell LineIC50_{50} (µM)Comparison Drug (Doxorubicin) IC50_{50} (µM)
A431 (skin cancer)108
U251 (glioblastoma)129

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